molecular formula C17H16ClN3O3S B11004613 ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11004613
M. Wt: 377.8 g/mol
InChI Key: MWILLCFXFPJXBY-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl group (C2H5): This functional group consists of two carbon atoms and five hydrogen atoms. It imparts solubility and reactivity to the compound.

    Indole moiety: The indole ring (1H-indol-1-yl) is a key feature.

    Thiazole ring: The 1,3-thiazole-4-carboxylate portion contributes to the compound’s overall structure.

Preparation Methods

Synthetic Routes::

    Indole Synthesis: Start by synthesizing the indole moiety. Various methods exist, including Fischer indole synthesis, Bischler–Möhlau indole synthesis, and Madelung synthesis.

    Thiazole Formation: Introduce the thiazole ring. Cyclization of an appropriate precursor (e.g., thioamide and α-haloketone) yields the desired thiazole.

    Amide Bond Formation: Combine the indole and thiazole fragments via amide bond formation. Use ethyl chloroformate or ethyl isocyanate as coupling agents.

Reaction Conditions::

Industrial Production:: While industrial-scale production specifics may vary, the synthetic routes mentioned above serve as a foundation.

Chemical Reactions Analysis

Reactions::

    Oxidation: Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate may undergo oxidation under suitable conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substituents on the indole ring can be replaced.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products::

    Hydrolysis: Ethyl ester hydrolyzes to form the corresponding acid.

    Amide Hydrolysis: The amide bond can undergo hydrolysis.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity and applications in organic synthesis.

    Biology: Study its effects on cellular processes.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors).

    Pathways: Understand the signaling pathways affected.

Comparison with Similar Compounds

    Uniqueness: Highlight distinctive features.

    Similar Compounds: Explore related structures (e.g., indole-based compounds).

Biological Activity

Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an indole moiety, and a carboxylate functional group. The synthesis typically involves multi-step processes that incorporate various reagents to achieve the desired structure. For instance, the synthesis of related thiazole derivatives has been documented, demonstrating significant antitumor activity against various cancer cell lines .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For example:

  • In Vitro Studies : Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showed remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM .
  • Broad Spectrum Activity : This compound demonstrated a broad spectrum of activity against various human tumor cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. The thiazole derivatives have been evaluated for their effectiveness against bacterial strains and have shown promising results:

  • Inhibition Against M. tuberculosis : Certain thiazole derivatives have been identified with significant activity against Mycobacterium tuberculosis, with MIC values as low as 0.06 µg/ml .
  • General Antibacterial Properties : Compounds containing similar structural motifs have been reported to inhibit growth in bacterial strains such as Escherichia coli and Bacillus subtilis, highlighting their potential as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Inhibition : Some related compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells .
  • Targeting Specific Pathways : The compound may interact with specific enzymes or pathways involved in tumor growth and proliferation, although detailed mechanisms require further elucidation.

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives:

CompoundTargetActivityReference
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 leukemia cellsGI50 = 0.08 µM
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC = 0.06 µg/ml
Various thiazole derivativesBacterial strains (E. coli, B. subtilis)Effective inhibition observed

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

ethyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16ClN3O3S/c1-2-24-16(23)13-10-25-17(19-13)20-15(22)6-8-21-7-5-11-3-4-12(18)9-14(11)21/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,22)

InChI Key

MWILLCFXFPJXBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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